N-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Overview
Description
N-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a pyrimidine moiety and a carboxamide group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amide bond formation reactions, typically using reagents such as O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) and N,N-Diisopropylethylamine (DIEA).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow synthesis and automated processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent such as dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents, including anticancer, antiviral, and antimicrobial drugs.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use . For example, it may bind to DNA via intercalation, affecting transcription and replication processes .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Piperazine Derivatives: Various piperazine derivatives with different substituents on the piperazine ring.
Uniqueness
N-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of a piperazine ring, pyrimidine moiety, and carboxamide group. This structure imparts distinct biological activities and makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
N-methyl-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-11-10(16)15-7-5-14(6-8-15)9-12-3-2-4-13-9/h2-4H,5-8H2,1H3,(H,11,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYBQXAYHOTZQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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